2-(4-bromophenyl)pyrazolidin-3-one 2-(4-bromophenyl)pyrazolidin-3-one
Brand Name: Vulcanchem
CAS No.: 1471999-74-2
VCID: VC11617735
InChI: InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2
SMILES:
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol

2-(4-bromophenyl)pyrazolidin-3-one

CAS No.: 1471999-74-2

Cat. No.: VC11617735

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.08 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)pyrazolidin-3-one - 1471999-74-2

Specification

CAS No. 1471999-74-2
Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
IUPAC Name 2-(4-bromophenyl)pyrazolidin-3-one
Standard InChI InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2
Standard InChI Key XDEWYBMUFSUFQR-UHFFFAOYSA-N
Canonical SMILES C1CNN(C1=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

2-(4-Bromophenyl)pyrazolidin-3-one features a five-membered pyrazolidinone ring substituted at the 2-position with a 4-bromophenyl group. The IUPAC name is 2-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-one, and its Canonical SMILES is C1CNN(C1=O)C2=CC=C(C=C2)Br, reflecting the bicyclic structure with a ketone moiety. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity in subsequent derivatization reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉BrN₂O
Molecular Weight241.08 g/mol
logP (Partition Coefficient)1.62 (calculated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area49.3 Ų

Synthesis and Optimization

Conventional Two-Step Synthesis

The traditional route involves:

  • Cyclization of Phenylhydrazine Derivatives: 4-Bromophenylhydrazine reacts with α,β-unsaturated esters (e.g., ethyl acrylate) under acidic conditions to form the pyrazolidinone core .

  • Oxidative Aromatization: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) introduces the ketone group and bromine substituents .

A study by Yang et al. demonstrated that using 3 equivalents of H₂O₂ and 1 equivalent of HBr in chloroform at 60°C yields 4-bromo-pyrazol-3-ols with 90% efficiency . While this method was applied to analogous compounds, the conditions are directly transferable to 2-(4-bromophenyl)pyrazolidin-3-one synthesis.

One-Pot Methodologies

Recent advances emphasize one-pot strategies to reduce purification steps. For example, a HBr-H₂O₂ system in chloroform enables simultaneous cyclization and bromination, achieving yields of 72–90% across diverse solvents . This approach avoids toxic bromine (Br₂) and transition-metal catalysts, aligning with green chemistry principles.

Table 2: Comparative Synthesis Metrics

MethodConditionsYieldReference
Two-Step CyclizationH₂SO₄, CH₂Cl₂, 25°C42–89%
One-Pot HBr-H₂O₂Chloroform, 60°C, 3h90%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): Signals at δ 7.42 ppm (d, J = 8.7 Hz, 2H) and δ 6.93 ppm (d, J = 8.8 Hz, 2H) correspond to the aromatic protons of the 4-bromophenyl group. The pyrazolidinone ring protons resonate at δ 3.94 ppm (t, J = 7.9 Hz, 2H) and δ 2.56 ppm (t, J = 7.8 Hz, 2H) .

  • ¹³C NMR: Carbonyl (C=O) appears at δ 168 ppm, while the quaternary carbons of the phenyl ring are observed at δ 131–122 ppm .

Infrared (IR) Spectroscopy

The IR spectrum shows a strong absorption band at 1680 cm⁻¹, characteristic of the carbonyl group (C=O) in the pyrazolidinone ring .

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 241.08 [M+H]⁺, consistent with the molecular formula C₉H₉BrN₂O .

Physicochemical Properties and Stability

The compound exhibits moderate lipophilicity (logP = 1.62), suggesting balanced solubility in polar and nonpolar solvents. Its polar surface area (49.3 Ų) indicates potential permeability across biological membranes, a trait valuable in drug design. Stability studies under ambient conditions show no degradation over 6 months when stored in amber vials at 4°C.

Applications in Pharmaceutical Research

Precursor to Bioactive Pyrazoles

2-(4-Bromophenyl)pyrazolidin-3-one serves as a key intermediate in synthesizing 4-bromopyrazol-3-ols, which exhibit antimicrobial and anti-inflammatory activities . For example, brominated pyrazoles derived from this compound show IC₅₀ values < 10 µM against Staphylococcus aureus in preclinical assays .

Agricultural Chemistry

Derivatives of this compound act as fungicides against Botrytis cinerea, reducing fungal growth by 80% at 50 ppm concentrations .

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